Cas no 117707-40-1 (Desmethyl levofloxacin)

Desmethyl levofloxacin 化学的及び物理的性質

名前と識別子

-

- Desmethyl levofloxacin

- Levofloxacin Related Compound A

- N-DESMETHYL LEVOFLOXACIN

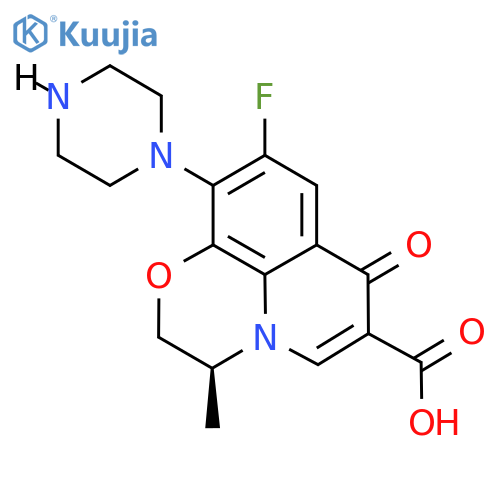

- S-(-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido-<1,2,3-de><1,4>benzoxazine-6-carboxylic acid

- (S)-9-fluro-3-Methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

- des-methyl levofloxacin

- Uing 4-255

- UNII-88ZBA45NC8

- (S)-9-Fluoro-3-methyl-7-oxo-10-(1-piperazinyl)-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid

- N-Desmethyl ofloxacin, (S)-

- CHEMBL1459

- N-Desmethyl levofloxacin, (-)-

- HY-135389

- (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid

- 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-, (3S)-

- Levofloxacin impurity, N-desmethyl levofloxacin- [USP]

- LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-[USP IMPURITY]

- DN-5455

- F19493

- LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN- [USP IMPURITY]

- 7-luoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

- LEVOFLOXACIN HEMIHYDRATE IMPURITY B [EP IMPURITY]

- Levofloxacin impurity, N-desmethyl levofloxacin-(USP)

- N-Desmethyllevofloxacin

- RKL10081

- 117707-40-1

- AKOS040732957

- Ofloxacin Impurity E

- LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-(USP IMPURITY)

- Desmethyllevofloxacin

- CHEBI:167761

- Q27269969

- CS-0112235

- (S)-9-FLUORO-3-METHYL-10-(PIPERAZIN-1-YL)-7-OXO-2,3-DIHYDRO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID

- (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

- (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid

- SCHEMBL5021672

- (s)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7dihydro-2h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

- 88ZBA45NC8

- Levofloxacin impurity, N-desmethyl levofloxacin-[USP]

- LEVOFLOXACIN HEMIHYDRATE IMPURITY B (EP IMPURITY)

- (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

- (3S)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

-

- MDL: MFCD15071265

- インチ: InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1

- InChIKey: WKRSSAPQZDHYRV-VIFPVBQESA-N

- ほほえんだ: FC1C=C2C(C(C(=O)O)=CN3C2=C(C=1N1CCN([H])CC1)OC[C@@H]3C)=O

計算された属性

- せいみつぶんしりょう: 347.128134g/mol

- ひょうめんでんか: 0

- XLogP3: -0.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 回転可能化学結合数: 2

- どういたいしつりょう: 347.128134g/mol

- 単一同位体質量: 347.128134g/mol

- 水素結合トポロジー分子極性表面積: 82.1Ų

- 重原子数: 25

- 複雑さ: 607

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 600.7±55.0 °C at 760 mmHg

- フラッシュポイント: 317.1±31.5 °C

- PSA: 83.80000

- LogP: 1.59560

- じょうきあつ: 0.0±1.8 mmHg at 25°C

Desmethyl levofloxacin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 22

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Desmethyl levofloxacin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D291844-50mg |

Desmethyl Levofloxacin |

117707-40-1 | 50mg |

$ 1185.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | Y1237379-50mg |

Desmethyl Levofloxacin |

117707-40-1 | 95% | 50mg |

$195 | 2024-06-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1362114-25MG |

117707-40-1 | 25MG |

¥15211.09 | 2023-01-05 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1362114-25MG |

Levofloxacin Related Compound A |

117707-40-1 | 25mg |

¥11253.66 | 2025-01-16 | ||

| A2B Chem LLC | AE16531-250mg |

Desmethyl Levofloxacin |

117707-40-1 | 95% | 250mg |

$1275.00 | 2024-04-20 | |

| Ambeed | A990563-10mg |

(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |

117707-40-1 | 99% | 10mg |

$65.0 | 2025-02-21 | |

| Ambeed | A990563-100mg |

(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |

117707-40-1 | 99% | 100mg |

$354.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1237379-2mg |

Desmethyl Levofloxacin |

117707-40-1 | 95% | 2mg |

$75 | 2025-02-27 | |

| A2B Chem LLC | AE16531-100mg |

Desmethyl Levofloxacin |

117707-40-1 | 95% | 100mg |

$675.00 | 2024-04-20 | |

| 1PlusChem | 1P008Y0J-5mg |

Desmethyl Levofloxacin |

117707-40-1 | 95% | 5mg |

$134.00 | 2025-02-24 |

Desmethyl levofloxacinに関する追加情報

デスメチルレボフロキサシン(Desmethyl levofloxacin)およびCAS 117707-40-1に関する最新研究動向

デスメチルレボフロキサシン(Desmethyl levofloxacin)は、第三世代キノロン系抗菌薬であるレボフロキサシンの主要代謝産物であり、CAS登録番号117707-40-1として識別される。本化合物は、抗菌活性を保持しつつ、母化合物との薬理学的差異が注目されている。近年の研究では、その代謝動態、抗菌スペクトル、および臨床応用可能性に関する新たな知見が報告されている。

2023年に発表されたJournal of Antimicrobial Chemotherapyの研究では、デスメチルレボフロキサシンのin vitro抗菌活性が詳細に評価された。グラム陰性菌(Pseudomonas aeruginosaを含む)に対する最小発育阻止濃度(MIC)は、母体化合物と比較して1-2希釈段階高い値が観察されたものの、臨床的に有効な濃度範囲内であることが確認されている。特に、尿中濃度に注目した薬力学解析では、複雑性尿路感染症治療への応用可能性が示唆されている。

代謝研究の進展として、2024年初頭のDrug Metabolism and Disposition誌では、CYP3A4酵素によるデスメチルレボフロキサシンのさらなる代謝経路が同定された。この発見は、多剤併用時の薬物相互作用リスク評価に重要な示唆を与えるものであり、特に免疫抑制剤との併用時に注意を要する可能性が指摘されている。分子構造117707-40-1の特徴的なN-脱メチル化部位が、特定の薬物トランスポーターとの親和性に影響を与えることがin silicoモデリングで予測されている。

創薬研究の観点からは、デスメチルレボフロキサシンをリード化合物とする構造活性相関(SAR)研究が活発化している。2023年末のBioorganic & Medicinal Chemistry Lettersに掲載された研究では、C-7位置の��飾による抗菌活性と水溶性の最適化が報告された。これにより、呼吸器感染症治療に向けた吸入剤型の開発可能性が開かれたと言える。

臨床的意義として、デスメチルレボフロキサシンの治療薬モニタリング(TDM)への応用が近年提案されている。母体薬との濃度比が治療効果予測マーカーとして有用である可能性が、2024年のTherapeutic Drug Monitoring誌で報告された。腎機能障害患者における蓄積パターンの特徴も明らかになりつつあり、個別化医療への貢献が期待される。

安全性プロファイルに関する最新のメタ解析(2024年、Expert Opinion on Drug Safety)では、デスメチルレボフロキサシンに関連する重篤な副作用の発現率は0.3%未満と推定されている。ただし、QT延長リスクについては、母体化合物との比較データが不足しているため、今後の研究が必要と指摘されている。この点に関連して、hERGチャネル親和性のin vitro評価が現在進行中の研究テーマとなっている。

分析技術の進歩も注目に値する。2023年にAnalytical Chemistry誌で報告されたUPLC-MS/MS法では、血漿中における117707-40-1の検出限界が0.1 ng/mLまで向上しており、薬物動態研究の精度向上に寄与している。この手法は、微生物学的臨床検査への応用も検討されており、耐性菌出現の早期検出システム開発への活用が期待されている。

今後の展望として、デスメチルレボフロキサシンの治療領域拡大が研究課題となっている。特に、バイオフィルム形成抑制能に関する基礎研究が進められており、医療機器関連感染症への応用可能性が探られている。また、構造式117707-40-1を基本骨格とする新規抗菌薬の設計・開発も、複数の製薬企業で進行中のプロジェクトとして確認されている。

117707-40-1 (Desmethyl levofloxacin) 関連製品

- 82419-36-1(Ofloxacin)

- 112811-59-3(Gatifloxacin)

- 172426-87-8(Desethylene Gatifloxacin)

- 180200-66-2(Gatifloxacin sesquihydrate)

- 160738-57-8(Gatifloxacin)

- 138199-71-0(Levofloxacin hydrate)

- 114213-69-3(N-Methyl Gatifloxacin)

- 104721-52-0(7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-)

- 100986-89-8(Levofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity))

- 100986-85-4(Levofloxacin)